
5,8-Difluoroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Difluoroquinoxaline: is a heterocyclic aromatic organic compound that belongs to the quinoxaline family It is characterized by the presence of two fluorine atoms at the 5 and 8 positions on the quinoxaline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoroquinoxaline typically involves the condensation of 4,5-difluorobenzene-1,2-diamine with ethyl oxoacetate. The reaction is carried out under acidic conditions, often using triflic acid as a catalyst to facilitate the regioselective bromination of the quinoxaline derivatives . The resulting intermediate is then subjected to further reactions, such as alkylation under Mitsunobu reaction conditions, to yield the desired this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions: 5,8-Difluoroquinoxaline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The fluorine atoms on the quinoxaline ring make it highly reactive towards nucleophiles, allowing for the substitution of fluorine with other functional groups .
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with dialkylamines, sodium azide, and sodium methoxide are common.
Oxidation and Reduction: Oxidation reactions often involve the use of strong oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,8-Difluoroquinoxaline is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it an ideal candidate for the development of new materials with specific electronic and optical characteristics .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as antimicrobial and anticancer agents. These compounds exhibit strong biological activity due to their ability to interact with various biological targets .
Industry: In the industrial sector, this compound is used in the production of organic solar cells and other electronic devices. Its high electron affinity and stability make it a valuable component in the development of high-performance materials .
Mécanisme D'action
The mechanism of action of 5,8-Difluoroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with these targets, leading to increased binding affinity and specificity . This results in the modulation of various biochemical pathways, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
6,7-Difluoroquinoxaline: Similar in structure but with fluorine atoms at the 6 and 7 positions.
5,7-Difluoroquinoxaline: Another isomer with fluorine atoms at the 5 and 7 positions.
Uniqueness: 5,8-Difluoroquinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Propriétés
Formule moléculaire |
C8H4F2N2 |
|---|---|
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
5,8-difluoroquinoxaline |
InChI |
InChI=1S/C8H4F2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H |
Clé InChI |
HOZANLQRNFVNLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1F)N=CC=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


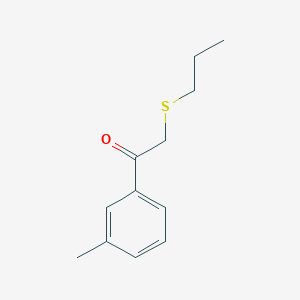
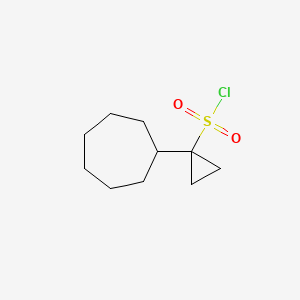

![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride](/img/structure/B13636248.png)

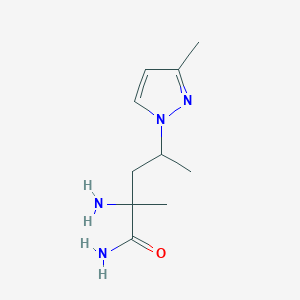
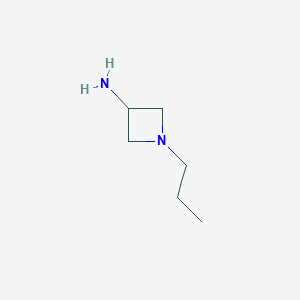
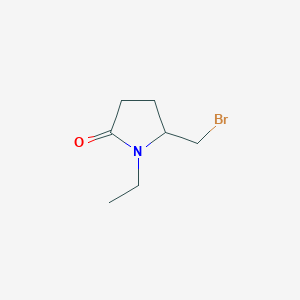
![6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13636296.png)


![2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde](/img/structure/B13636316.png)

![3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13636325.png)
